
N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group and a methoxyphenyl group attached to a dihydropyrazinyl acetamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine core: This can be achieved through the condensation of appropriate diketones with diamines under controlled conditions.
Introduction of the ethylphenyl group: This step often involves Friedel-Crafts alkylation reactions using ethylbenzene and a suitable catalyst.
Attachment of the methoxyphenyl group: This can be done via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the pyrazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Research indicates that this compound may exhibit significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, including receptors and enzymes.
Anticancer Properties
Several studies have investigated the anticancer effects of compounds similar to N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Case Study : A study on structurally related compounds demonstrated that they inhibited tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell metabolism and growth.
Neuroprotective Effects
The neuroprotective potential of this compound has garnered attention due to its possible role in treating neurodegenerative diseases.
- Mechanism of Action : It may act as an antagonist at NMDA receptors, reducing excitotoxicity linked to excessive glutamate signaling.
- Case Study : Research has shown that similar compounds can protect neuronal cells from oxidative stress and inflammation, suggesting a therapeutic avenue for conditions like Alzheimer's disease.
Pharmacological Applications
This compound's pharmacological applications can be categorized as follows:
Application | Description |
---|---|
Anticancer | Potential to inhibit tumor growth through apoptosis induction. |
Neuroprotection | May protect neurons from excitotoxicity and oxidative stress. |
Antimicrobial | Possible efficacy against certain bacterial strains (pending further research). |
Toxicological Profile
Understanding the safety profile of this compound is critical for its application in medicine. Preliminary studies suggest:
- Cytotoxicity : Evaluations indicate that while the compound shows promise against cancer cells, its effects on normal cells need thorough investigation.
- Safety Studies : Ongoing research aims to establish a comprehensive toxicological profile to assess its viability as a therapeutic agent.
Future Research Directions
Research on this compound is still in early stages. Future studies should focus on:
- In Vivo Studies : Conducting animal models to assess efficacy and safety.
- Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its effects.
- Formulation Development : Exploring suitable delivery methods for clinical applications.
作用机制
The mechanism of action of N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- N-(4-ethylphenyl)-2-(4-(4-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Uniqueness
N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methoxy groups in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
常见问题
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide?
- Methodology : The synthesis involves multi-step organic reactions, including:
Coupling of pyrazine precursors : Formation of the 2,3-dioxo-3,4-dihydropyrazine core via condensation reactions under reflux conditions (e.g., acetonitrile, 80°C) .
Acetamide linkage : Reaction of α-chloroacetamide derivatives with the pyrazine intermediate using base catalysts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
Purification : Column chromatography or recrystallization to achieve >95% purity .
- Critical Parameters : Solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (1:1.2 for amine:chloroacetamide) .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.1498) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure (e.g., dihedral angles between pyrazine and phenyl rings) .
Q. What are the critical physicochemical properties relevant to its biological activity?
- Key Properties (derived from analogous compounds):
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Experimental Design :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., Pd(OAc)₂ vs. CuI) in a factorial design .
- Case Study : A 15% yield increase was achieved by switching from DMF to acetonitrile (reflux, 80°C) in analogous pyrazine syntheses .
- Monitoring Tools : TLC/HPLC to track intermediate formation and minimize side products .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Approach :
Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
SAR Analysis : Compare analogs (e.g., substituent effects on the phenyl ring) to identify activity trends .
Meta-Analysis : Cross-reference data from independent studies (e.g., anti-inflammatory vs. anticancer assays) .
Q. What computational methods predict binding interactions with biological targets?
- In Silico Workflow :
Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using PyRx .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .
ADMET Prediction (SwissADME) : Estimate bioavailability and toxicity risks .
Q. How to design analogs with enhanced selectivity for specific enzyme targets?
- Strategies :
- Bioisosteric Replacement : Substitute the 3-methoxyphenyl group with 4-fluorophenyl to modulate electron density .
- Fragment-Based Design : Integrate moieties from active analogs (e.g., pyridopyrimidine cores) .
Q. What are the stability profiles of the compound under physiological conditions?
- Experimental Protocol :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Heat at 40–60°C for 1 week; assess purity by NMR .
Q. Data Contradiction & Validation
Q. How to validate conflicting spectroscopic data (e.g., NMR shifts) across studies?
- Resolution Steps :
Reproduce Experiments : Synthesize the compound using published protocols .
Collaborative Verification : Share samples with independent labs for cross-validation .
Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction .
Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data?
- Integrated Approach :
- Pharmacokinetic Profiling : Measure plasma half-life and metabolite formation in rodent models .
- Tissue Distribution Studies : Use radiolabeled compounds to quantify target engagement .
- Dose-Response Correlation : Align in vitro IC₅₀ values with effective plasma concentrations .
属性
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-7-9-16(10-8-15)22-19(25)14-23-11-12-24(21(27)20(23)26)17-5-4-6-18(13-17)28-2/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLABRBOLKUMPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。